2-FURANACRYLIC ACID PROPYL ESTER
Description
Systematic IUPAC Name and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups. According to chemical database sources, the primary IUPAC name is designated as propyl (2E)-3-(furan-2-yl)prop-2-enoate, which explicitly identifies the stereochemistry of the double bond and the positional relationship of all functional groups.
The compound exhibits remarkable diversity in its nomenclature, reflecting different naming conventions and historical preferences in chemical literature. Major synonyms include this compound, which represents the traditional acid-ester naming approach, and propyl 2-furanacrylate, which emphasizes the acrylate functionality. Additional systematic names encompass propyl 3-(2-furanyl)-2-propenoate and propyl 3-(2-furyl)-2-propenoate, both of which describe the same molecular structure using alternative descriptive approaches.
The nomenclature complexity extends to include specialized chemical names such as propyl β-furylacrylate and propyl β-2-furylacrylate, where the β designation indicates the position of the furan ring relative to the carbonyl group. European chemical nomenclature systems contribute additional variants, including the French designation (2E)-3-(2-Furyl)acrylate de propyle and the German equivalent Propyl-(2E)-3-(2-furyl)acrylat.
Table 1: Comprehensive Nomenclature and Identification Data
Molecular Formula and Weight
The molecular composition of this compound is definitively established as C₁₀H₁₂O₃, representing a relatively compact organic molecule with ten carbon atoms, twelve hydrogen atoms, and three oxygen atoms. This molecular formula indicates an unsaturation index of four, accounting for the aromatic furan ring and the carbon-carbon double bond within the acrylate moiety.
Precise molecular weight determinations reveal an average molecular mass of 180.203 daltons, while the monoisotopic molecular weight measures 180.078644 daltons. The difference between these values reflects the natural isotopic distribution of constituent elements, particularly carbon-13 and oxygen-18 isotopes. Mass spectrometric analysis confirms these molecular weight values through various ionization techniques and fragmentation patterns.
The molecular weight places this compound within the range of small organic molecules suitable for various analytical techniques and synthetic applications. The relatively low molecular weight facilitates volatility characteristics that prove advantageous for gas chromatographic analysis and mass spectrometric identification procedures.
Table 2: Molecular Weight and Composition Data
Structural Features: Furan Ring, Acrylate Moiety, and Ester Group
The molecular architecture of this compound represents a sophisticated integration of three distinct structural domains, each contributing unique chemical properties to the overall molecular behavior. The furan ring system constitutes the aromatic heterocyclic component, featuring a five-membered ring with four carbon atoms and one oxygen atom in a planar configuration. This ring system exhibits aromatic character through delocalized π-electron density, contributing to molecular stability while maintaining reactivity at specific positions.
The furan ring's electron density distribution creates distinct reactivity patterns, with positions adjacent to the oxygen atom (α-positions) showing enhanced electrophilic susceptibility compared to the β-positions. In this compound, the acrylate substituent occupies the 2-position of the furan ring, creating an extended conjugated system that influences both electronic properties and molecular geometry.
The acrylate moiety represents the second major structural component, characterized by a carbon-carbon double bond directly conjugated with a carbonyl group. This arrangement creates an α,β-unsaturated ester system that exhibits distinctive reactivity patterns, including susceptibility to Michael addition reactions and potential for polymerization processes. The geometric configuration of the double bond can exist in either E (trans) or Z (cis) forms, with different chemical databases reporting varying stereochemical assignments.
The propyl ester group completes the molecular structure, providing the aliphatic component that influences solubility characteristics and molecular flexibility. The ester linkage itself represents a key functional group that determines hydrolysis susceptibility and potential metabolic pathways. The propyl chain adopts extended conformations in solution, contributing to the overall molecular volume and influencing intermolecular interactions.
Table 3: Structural Component Analysis
| Structural Component | Characteristics | Chemical Significance |
|---|---|---|
| Furan Ring | Five-membered aromatic heterocycle | Provides aromatic stability and reactivity sites |
| Acrylate Double Bond | α,β-Unsaturated system | Enables addition reactions and polymerization |
| Ester Linkage | Carbonyl-oxygen bond | Determines hydrolysis behavior |
| Propyl Chain | Linear three-carbon alkyl group | Influences solubility and molecular flexibility |
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural assignments and investigate molecular properties. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through both proton and carbon-13 analyses, revealing connectivity patterns and electronic environments of individual atoms.
Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that correspond to the distinct structural domains within the molecule. The furan ring protons typically appear in the aromatic region between 6.0 and 8.0 parts per million, with specific chemical shifts depending on their positional relationship to the oxygen atom and the acrylate substituent. The vinyl protons associated with the acrylate double bond exhibit characteristic coupling patterns and chemical shifts that confirm the presence of the α,β-unsaturated ester system.
The propyl ester chain contributes distinctive multipicity patterns in the aliphatic region, with the terminal methyl group appearing as a triplet around 1.0-1.3 parts per million, the middle methylene group as a quartet around 1.3-1.8 parts per million, and the ester-linked methylene group as a triplet around 4.0-4.3 parts per million. These signal patterns provide unambiguous evidence for the propyl ester structure and confirm the absence of branching within the alkyl chain.
Carbon-13 nuclear magnetic resonance spectroscopy complements the proton analysis by providing information about all carbon environments within the molecule. The carbonyl carbon typically resonates around 160-170 parts per million, while the furan ring carbons appear in the aromatic region between 100-160 parts per million. The acrylate double bond carbons exhibit characteristic chemical shifts that reflect their electronic environments and substitution patterns.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 180, consistent with the calculated molecular weight. Characteristic fragmentation patterns include loss of the propyl group (mass 43) and formation of furan-containing fragments that confirm the heterocyclic component.
Table 4: Spectroscopic Characterization Summary
| Technique | Key Observations | Structural Information |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic signals (6.0-8.0 ppm), vinyl protons, propyl pattern | Confirms furan ring, acrylate system, and propyl ester |
| ¹³C Nuclear Magnetic Resonance | Carbonyl signal (~165 ppm), aromatic carbons (100-160 ppm) | Validates ester functionality and aromatic system |
| Mass Spectrometry | Molecular ion at m/z 180, propyl loss (M-43) | Confirms molecular weight and ester structure |
| Predicted Collision Cross Section | Various adduct ions with distinct cross-sectional areas | Provides three-dimensional structural information |
Structure
3D Structure
Properties
CAS No. |
623-22-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
propyl (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+ |
InChI Key |
RRFBKGHLBNBFGL-AATRIKPKSA-N |
SMILES |
CCCOC(=O)C=CC1=CC=CO1 |
Isomeric SMILES |
CCCOC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CCCOC(=O)C=CC1=CC=CO1 |
density |
1.071-1.077 (20°) |
Other CAS No. |
623-22-3 |
physical_description |
Colourless to pale yellow liquid; Light strawberry, pear-like aroma |
Pictograms |
Irritant |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(2-furanyl)-2-propenoic Acid with Propanol
The most widely reported and industrially relevant method for synthesizing 2-furanacrylic acid propyl ester involves the direct esterification of 3-(2-furanyl)-2-propenoic acid (also known as 2-furanacrylic acid) with propanol. This reaction is catalyzed by an acid catalyst, typically sulfuric acid, under reflux conditions.
-
$$
\text{3-(2-furanyl)-2-propenoic acid} + \text{propanol} \xrightarrow[\text{reflux}]{\text{H}2\text{SO}4} \text{this compound} + \text{H}_2\text{O}
$$ -
- Catalyst: Concentrated sulfuric acid or other strong acids
- Temperature: Reflux temperature of propanol (~97 °C)
- Reaction Time: Several hours (typically 4–6 hours)
- Purification: Fractional distillation to separate ester from unreacted materials and byproducts
-
Industrial production often employs continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as fractional distillation under reduced pressure are used to achieve high purity and yield.
Preparation of 3-(2-furyl)acrylic Acid (Starting Material)
The precursor acid, 3-(2-furyl)acrylic acid, is synthesized via condensation of furfural with malonic acid in the presence of morpholine and acetic acid as solvent and catalyst, respectively.
-
- Furfural is dissolved in acetic acid.
- Morpholine is added slowly to the mixture.
- Malonic acid is added, and the mixture is heated at reflux (~118 °C) for 5 hours.
- The reaction mixture is cooled and poured into water to precipitate the acid.
- The solid acid is filtered, washed, and dried.
-
- Yield: Approximately 85%
- Melting Point: 140–141 °C
This method provides a reliable source of the acid for subsequent esterification.
Conversion of 3-(2-furyl)acrylic Acid to Acid Chloride Intermediate (Optional)
An alternative preparatory step involves converting the acid to its acid chloride using thionyl chloride, which can then be reacted with propanol to form the ester.
-
- Reagent: Thionyl chloride (SOCl₂)
- Solvent: Dichloromethane (CH₂Cl₂)
- Temperature: Room temperature to reflux (~40 °C)
- Time: Approximately 3 hours
-
- Acid chloride intermediates are more reactive, allowing esterification under milder conditions.
- This method can improve yield and purity.
-
The acid chloride is reacted with propanol in the presence of a base such as triethylamine to neutralize HCl formed during the reaction.
Reaction Conditions and Catalysts
| Preparation Step | Catalyst/Agent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Esterification (acid + propanol) | Sulfuric acid | Propanol (neat) | Reflux (~97 °C) | 4–6 hours | Direct esterification |
| Acid synthesis (furfural + malonic acid) | Morpholine (base) | Acetic acid | Reflux (~118 °C) | 5 hours | Precursor acid preparation |
| Acid chloride formation | Thionyl chloride | Dichloromethane | RT to reflux | 3 hours | For enhanced reactivity |
| Esterification (acid chloride + propanol) | Triethylamine (base) | Dichloromethane | RT | 1–2 hours | Milder conditions, higher yield |
Industrial Production Considerations
Continuous Flow Reactors: Industrial processes favor continuous flow to maintain consistent temperature and mixing, improving reaction efficiency and scalability.
Purification: Fractional distillation under reduced pressure is used to separate the ester from unreacted alcohol, acid, and water byproduct, ensuring high purity of the final product.
Catalyst Recovery: Acid catalysts like sulfuric acid can be neutralized and recycled to reduce waste.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst/Agent | Key Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Direct esterification | 3-(2-furanyl)-2-propenoic acid + propanol | Sulfuric acid | Reflux, 4–6 h | 80–90 | Simple, scalable, cost-effective | Requires acid catalyst, water removal |
| Acid chloride intermediate | Acid chloride from 3-(2-furanyl)-2-propenoic acid + propanol | Thionyl chloride, triethylamine | RT to reflux, 3–5 h | 85–95 | Higher reactivity, milder esterification | Additional step, use of toxic reagents |
| Precursor acid synthesis | Furfural + malonic acid | Morpholine, acetic acid | Reflux, 5 h | 85 | Efficient acid preparation | Requires careful purification |
Chemical Reactions Analysis
Types of Reactions
2-FURANACRYLIC ACID PROPYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(2-Furanyl)-2-propenoic acid.
Reduction: 3-(2-Furanyl)-2-propenol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C10H12O3
IUPAC Name: propyl (2Z)-3-(furan-2-yl)prop-2-enoate
CAS Number: 623-22-3
The structure of 2-furanacrylic acid propyl ester features a furan ring, which contributes to its reactivity and potential applications in diverse fields. Its ester functional group allows for various chemical transformations, making it a versatile building block in organic synthesis.
Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic compounds. It has been utilized in reactions involving hydroarylation with arenes under strong acid conditions, producing 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These derivatives exhibit antimicrobial properties against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus .
Material Science
Due to its properties as a fatty acid ester, this compound is investigated for its potential use in polymer chemistry. It can be polymerized to create materials with desirable mechanical and thermal properties. The ability to modify the furan ring further enhances its applicability in creating functionalized polymers for specific applications.
Biological Studies
Recent studies have highlighted the biological activity of compounds derived from furan-based structures, including those containing the furan ring like this compound. These compounds have shown promise in medicinal chemistry for their antibacterial and antifungal activities. The development of new derivatives can lead to effective treatments for infections resistant to conventional antibiotics .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of 2-furanacrylic acid exhibited significant antimicrobial activity at concentrations as low as 64 µg/mL. The results indicated a potential for developing new antibacterial agents based on this compound's structure .
| Compound | Target Pathogen | Concentration (µg/mL) | Activity Level |
|---|---|---|---|
| Derivative A | Candida albicans | 64 | High |
| Derivative B | Escherichia coli | 64 | Moderate |
| Derivative C | Staphylococcus aureus | 64 | High |
Mechanism of Action
The mechanism of action of 2-FURANACRYLIC ACID PROPYL ESTER involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(2-furanyl)-2-propenoic acid, which can then interact with enzymes or receptors in biological systems. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of 3-(2-Furyl)Propenoic Acid
Isobutyl 3-(2-Furyl)Acrylate
- Structure: Branched isobutyl (2-methylpropyl) ester of 3-(2-furyl)propenoic acid.
- Molecular Formula : C₁₁H₁₄O₃ (ECHA: 68480-18-2) .
- Higher molecular weight (194.23 g/mol vs. 180.20 g/mol for the propyl ester) may influence boiling points and solubility.
Isopropyl 3-(2-Furyl)Acrylate
- Structure : Isopropyl ester analog.
- Molecular Formula : C₁₀H₁₂O₃ (CAS: 72987-57-6) .
- Comparison :
- The branched isopropyl group may lower melting points compared to the linear propyl ester due to reduced crystalline packing efficiency.
- Similar molecular weight but differing lipophilicity could affect applications in solvent-based formulations.
Acrylate Esters with Aromatic Substituents
Methyl α-Cyanocinnamate
- Structure: Methyl ester of α-cyano-3-phenylpropenoic acid (CAS: 14533-86-9) .
- Comparison: The cyano group (-CN) and phenyl ring enhance electron-withdrawing effects, increasing electrophilicity of the α,β-unsaturated system. This makes it more reactive in Michael additions compared to the furan-based ester. Applications: Likely used in adhesives or pharmaceuticals due to its enhanced reactivity.
Allyl Methacrylate
- Structure : Allyl ester of methacrylic acid (CAS: 96-05-9) .
- Comparison :
- The methyl group on the acrylate backbone (methacrylate) and allyl ester group introduce dual reactivity: radical polymerization (via methacrylate) and crosslinking (via allyl).
- 2-Furanacrylic acid propyl ester lacks this dual functionality, limiting its use in crosslinked polymers.
Heterocyclic Analogs: Thiophene vs. Furan
3-(2-Thienyl)Propanoic Acid
- Structure: Saturated propanoic acid with a thiophene ring (CAS: N/A) .
- Comparison :
- Thiophene (sulfur-containing) is more electron-rich than furan, altering conjugation and stability.
- The saturated backbone reduces reactivity compared to the α,β-unsaturated system in 2-furanacrylic esters.
(E)-3-[5-(2,4-Difluorophenyl)-2-Furyl]Acrylic Acid
Functionalized Acrylate Esters
Hydroxypropyl Acrylate
- Structure : Acrylate ester with a hydroxyl group (CAS: 999-61-1) .
- Comparison :
- The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents and adhesion properties.
- Used in UV-curable coatings, whereas the furan-based ester may lack similar versatility.
Methyl 2-Chloroacrylate
Key Data Table
Biological Activity
2-Furanacrylic acid propyl ester (2-FA-PE) is a compound of increasing interest in the fields of medicinal and agricultural chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of 2-FA-PE, focusing on its antimicrobial properties, effects on plant growth, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester derivative of 2-furanacrylic acid, characterized by the presence of a furan ring and an acrylate moiety. The chemical structure can be represented as:
This structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of furan derivatives, including 2-FA-PE. The following table summarizes key findings related to its antimicrobial efficacy:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | Antifungal | 64 µg/mL |
| Escherichia coli | Antibacterial | 32 µg/mL |
| Staphylococcus aureus | Antibacterial | 16 µg/mL |
| Aspergillus niger | Antifungal | 128 µg/mL |
Studies indicate that 2-FA-PE exhibits significant antimicrobial activity against both bacteria and fungi. For example, a study found that various furan derivatives demonstrated good antimicrobial activity against Candida albicans, E. coli, and Staphylococcus aureus, with the activity being influenced by the length of the alkyl chain in esters .
Effects on Plant Growth
Research has also explored the effects of 2-FA-PE on plant growth, particularly its role in auxin signaling. Auxins are crucial for plant development, influencing processes such as cell elongation and division. A study demonstrated that 2-furylacrylic acid, a related compound, inhibits auxin-mediated expression in Arabidopsis thaliana, leading to reduced root and hypocotyl elongation . This suggests that 2-FA-PE may have potential applications in agricultural practices, particularly in regulating plant growth.
Case Studies
-
Case Study: Antimicrobial Efficacy
- A recent study synthesized various esters of furanacrylic acid derivatives, including 2-FA-PE. The study evaluated their antimicrobial activity against a range of pathogens. The results indicated that compounds with shorter alkyl chains exhibited higher antibacterial activity compared to those with longer chains .
-
Case Study: Plant Growth Regulation
- In an experimental setup involving Arabidopsis thaliana, researchers applied different concentrations of 2-FA-PE to assess its impact on auxin signaling pathways. The findings revealed that at micromolar concentrations, 2-FA-PE significantly inhibited auxin-induced gene expression, suggesting its potential as a growth regulator in crops .
Q & A
Basic Research Questions
Q. What spectroscopic methods are optimal for structural confirmation of 2-Furanacrylic Acid Propyl Ester?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the ester linkage and furan ring structure. Infrared (IR) spectroscopy can identify carbonyl (C=O) and ester (C-O-C) functional groups. Mass spectrometry (MS) verifies the molecular ion peak (C11H14O3, MW 194.23 g/mol) and fragmentation patterns. Cross-referencing with the SMILES notation (C(/C=C/c1occc1)(=O)OCC(C)C) and InChIKey (MXXZZSWRRDGWLK-AATRIKPKSA-N) ensures structural accuracy .
Q. How does pH influence the stability of this compound in aqueous environments?
- Methodological Answer : The ester undergoes hydrolysis under acidic or alkaline conditions, yielding propanol and 2-furanacrylic acid. Researchers should use buffered solutions (pH 4–8) to minimize degradation during experiments. For long-term stability, store the compound in anhydrous solvents (e.g., acetonitrile) at -20°C. Quantify degradation products via HPLC with UV detection (λ = 210–260 nm) .
Q. What are the primary degradation products of this compound, and how can they be detected?
- Methodological Answer : Hydrolysis produces 2-furanacrylic acid (detectable via HPLC with a C18 column and mobile phase: 0.1% formic acid in water/acetonitrile) and propanol (detectable via gas chromatography with flame ionization). Calibration curves for both analytes are essential for quantification. EFSA’s evaluation (1.7 µg/day exposure limit for the acid) provides a safety benchmark .
Advanced Research Questions
Q. What metabolic pathways are anticipated for this compound in mammalian systems?
- Methodological Answer : In vivo, esterases in liver microsomes catalyze hydrolysis to 2-furanacrylic acid, which may undergo Phase II conjugation (e.g., glucuronidation). Use in vitro models (e.g., hepatocyte incubations or recombinant esterases) to study enzyme kinetics. LC-MS/MS can track metabolite formation, with reference to the acid’s ADI (0.5 mg/kg bw/day for related furans) .
Q. How should researchers resolve contradictions in reported hydrolysis rates across studies?
- Methodological Answer : Discrepancies may arise from variations in pH, temperature, or enzyme activity. Replicate experiments under standardized conditions (e.g., 37°C, pH 7.4 for physiological relevance). Use kinetic modeling (e.g., Michaelis-Menten) to compare esterase affinity (Km) and catalytic efficiency (kcat). Cross-validate with EFSA’s hydrolysis data (2.2 µg/day exposure threshold) .
Q. What in vitro models are suitable for studying the enzymatic hydrolysis of this compound?
- Methodological Answer : Recombinant human carboxylesterases (CES1/CES2) expressed in cell lines (e.g., HEK293) provide controlled systems. Monitor hydrolysis rates using fluorogenic substrates or LC-MS. Compare results with liver microsome assays to account for interspecies differences. EFSA’s safety assessment (based on MSDI approach) should guide dose selection .
Q. How can computational chemistry predict interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (InChIKey: MXXZZSWRRDGWLK-AATRIKPKSA-N) can simulate binding to esterases or membrane receptors. Pair with molecular dynamics simulations to assess stability of ligand-receptor complexes. Validate predictions with in vitro inhibition assays .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to estimate EC50 values for cytotoxicity. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Reference EFSA’s probabilistic exposure models to contextualize in vitro findings within human safety thresholds .
Q. How can researchers mitigate interference from degradation products in bioactivity assays?
- Methodological Answer : Pre-incubate test solutions under assay conditions (e.g., 37°C, pH 7.4) to quantify baseline degradation. Use stability-indicating HPLC methods to separate parent compound from hydrolysis products. Normalize bioactivity data to intact ester concentrations, validated via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
